Hispidulin 4'-O-beta-D-glucopyranoside
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Overview
Description
Hispidulin 4’-O-beta-D-glucopyranoside is a natural flavonoid glycoside compound. It is derived from the leaves of certain plants, such as Cirsium oligophyllum . This compound has garnered attention for its potential biological activities, including antiviral properties, particularly as a potential COVID-19 main protease inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hispidulin 4’-O-beta-D-glucopyranoside can be synthesized through the glycosylation of hispidulin. The glycosylation process involves the reaction of hispidulin with a suitable glycosyl donor under acidic or basic conditions. Common solvents used in this reaction include dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol .
Industrial Production Methods
Industrial production of hispidulin 4’-O-beta-D-glucopyranoside typically involves extraction from plant sources. The leaves of Cirsium oligophyllum are processed to isolate the compound using techniques such as solvent extraction, chromatography, and crystallization .
Chemical Reactions Analysis
Types of Reactions
Hispidulin 4’-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycoside moiety.
Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonoid structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various hispidulin derivatives with modified glycoside moieties, which can exhibit different biological activities .
Scientific Research Applications
Hispidulin 4’-O-beta-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of flavonoid glycosides and their chemical properties.
Biology: The compound is studied for its potential antiviral, anti-inflammatory, and antioxidant activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Hispidulin 4’-O-beta-D-glucopyranoside exerts its effects through various molecular targets and pathways. It has been shown to inhibit the main protease of SARS-CoV-2, thereby blocking viral replication . Additionally, it modulates signaling pathways involved in inflammation and oxidative stress, contributing to its anti-inflammatory and antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
Nepetin 4’-O-beta-D-glucopyranoside: Another flavonoid glycoside with similar biological activities.
Apigenin 7-O-beta-D-glucopyranoside: A flavonoid glycoside with anti-inflammatory and antioxidant properties.
Luteolin 7-O-beta-D-glucopyranoside: Known for its anti-cancer and anti-inflammatory activities.
Uniqueness
Hispidulin 4’-O-beta-D-glucopyranoside stands out due to its specific inhibition of the COVID-19 main protease, making it a unique candidate for antiviral research . Its combination of antiviral, anti-inflammatory, and antioxidant properties further distinguishes it from other similar compounds .
Properties
CAS No. |
244285-12-9 |
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Molecular Formula |
C22H22O11 |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
5,7-dihydroxy-6-methoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-30-21-12(25)7-14-16(18(21)27)11(24)6-13(32-14)9-2-4-10(5-3-9)31-22-20(29)19(28)17(26)15(8-23)33-22/h2-7,15,17,19-20,22-23,25-29H,8H2,1H3/t15-,17-,19+,20-,22-/m1/s1 |
InChI Key |
MORLNMAFXVHNAI-IWLDQSELSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
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